molecular formula C10H11F3N2O6 B12404226 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Cat. No.: B12404226
M. Wt: 312.20 g/mol
InChI Key: UEJHQHNFRZXWRD-TZLAVLDLSA-N
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Description

1-[(2R,3S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a synthetic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected ribose derivative and a trifluoromethylated pyrimidine precursor.

    Glycosylation Reaction: The ribose derivative undergoes a glycosylation reaction with the pyrimidine precursor under acidic or basic conditions to form the nucleoside.

    Deprotection: The protecting groups on the ribose moiety are removed using specific reagents, such as acids or bases, to yield the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2R,3S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The pathways involved may include inhibition of nucleic acid synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[(2R,3S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Uridine: A naturally occurring nucleoside with a similar ribose moiety but lacking the trifluoromethyl group.

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent, which contains a fluorine atom instead of a trifluoromethyl group.

    Trifluorothymidine: A nucleoside analog with a trifluoromethyl group, used as an antiviral agent.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other nucleosides.

Properties

Molecular Formula

C10H11F3N2O6

Molecular Weight

312.20 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5?,6+,8-/m1/s1

InChI Key

UEJHQHNFRZXWRD-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)C(F)(F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F

Origin of Product

United States

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